[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate
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Overview
Description
[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methyl, nitrophenyl, and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate typically involves multiple steps. One common method includes the condensation of 2,4,6-trimethylbenzaldehyde with 4-nitrophenylhydrazine to form the hydrazone intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require the use of a catalyst, such as p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the hydrazinylidene group can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the investigation of cellular processes and pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique chemical properties may allow for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethylphenyl acetate
- 4-nitrophenylhydrazine
- 2,4,6-trimethylbenzaldehyde
Uniqueness
Compared to these similar compounds, [2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate is unique due to the presence of both the nitrophenyl and hydrazinylidene groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-9-13(2)19(11-26-15(4)23)14(3)18(12)10-20-21-16-5-7-17(8-6-16)22(24)25/h5-10,21H,11H2,1-4H3/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVCCEXNCQPGMM-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC(=O)C)C)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1COC(=O)C)C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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